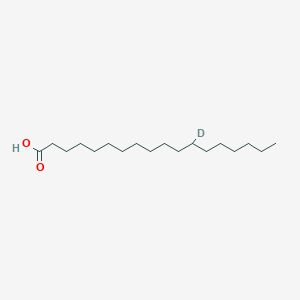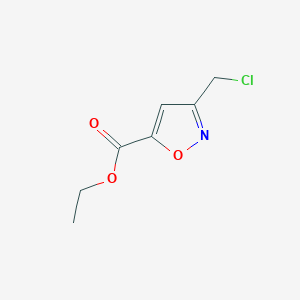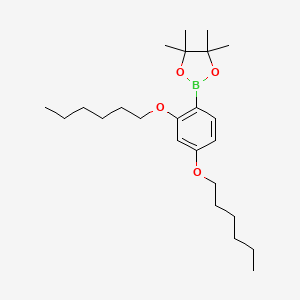
12-deuteriooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-deuteriooctadecanoic acid: (CAS No 62163-41-1) is an isotopically labeled research compoundThe molecular formula of this compound is C18H35DO2, and it has a molecular weight of 285.48 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 12-deuteriooctadecanoic acid involves the deuteration of octadecanoic acid. This process typically includes the hydrogenation of octadecanoic acid in the presence of a deuterium source. A common method involves using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . The reaction conditions include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The production is carefully monitored to maintain the isotopic purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 12-deuteriooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid derivatives.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Octadecanoic acid derivatives.
Reduction: Octadecanol.
Substitution: Esters and amides of octadecanoic-12-D1 acid.
Wissenschaftliche Forschungsanwendungen
12-deuteriooctadecanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism of fatty acids in the human body.
Industry: Utilized in the development of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 12-deuteriooctadecanoic acid involves its incorporation into biological systems where it mimics the behavior of natural octadecanoic acid. It interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its biological effects .
Vergleich Mit ähnlichen Verbindungen
Octadecanoic acid (Stearic acid): The non-deuterated form of 12-deuteriooctadecanoic acid.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a shorter carbon chain.
Eicosanoic acid (Arachidic acid): A similar saturated fatty acid with a longer carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. Its deuterium content provides a distinct advantage in tracing and analyzing metabolic pathways, making it a valuable tool in research .
Eigenschaften
IUPAC Name |
12-deuteriooctadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-WHRKIXHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCC)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)






![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
